molecular formula C16H15BrO B1292955 3'-Bromo-3-(4-methylphenyl)propiophenone CAS No. 898768-69-9

3'-Bromo-3-(4-methylphenyl)propiophenone

Cat. No. B1292955
M. Wt: 303.19 g/mol
InChI Key: IULVLGKQGGBUOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of aryl bromides and palladium-catalyzed reactions. For instance, 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides in the presence of a palladium catalyst, leading to multiple C-C and C-H bond cleavages and the formation of tetraarylethanes and phenylisochromanones . Similarly, the synthesis of bromophenyl)-4,6-dimethoxy-2-methylindole from 4,6-dimethoxyaniline involves a reaction with dibromopropiophenone, suggesting that bromopropiophenones can be key intermediates in the synthesis of more complex brominated compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using spectroscopic techniques and X-ray diffraction. For example, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also be used to optimize the geometry and predict properties such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For instance, 3-bromo-2-phenyl-1-indenone reacts with enaminothioketones to yield oxoimmoniosulfides . The presence of bromine atoms in these compounds can facilitate electrophilic substitution reactions due to their electron-withdrawing nature, which can activate the aromatic ring towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. The presence of bromine can significantly affect the compound's reactivity, boiling point, and density. For example, the synthesis and characterization of natural bromophenols and their derivatives reveal that these compounds have potent antioxidant activities, which can be assessed using various in vitro assays . The antioxidant properties are likely due to the presence of bromine atoms and the phenolic structure, which can stabilize free radicals.

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3’-Bromo-3-(4-methylphenyl)propiophenone is used in chemical synthesis . It’s a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Results : The outcomes of using 3’-Bromo-3-(4-methylphenyl)propiophenone in chemical synthesis would also depend on the specific reactions being carried out. The compound can contribute to the creation of a wide range of heterocyclic systems .
  • Pharmaceutical Research

    • Application : Derivatives of 3’-Bromo-3-(4-methylphenyl)propiophenone have shown potential in pharmaceutical applications. For example, they have been found to have antiproliferative and antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
    • Results : The results of this research have shown that 3’-Bromo-3-(4-methylphenyl)propiophenone derivatives can have significant biological activities, making them of interest in the development of new drugs .
  • Intermediate in Organic Synthesis

    • Application : This compound is used as an intermediate in the synthesis of various organic compounds .
  • Preparation of Analgesics and Sedatives

    • Application : This compound plays a crucial role in the synthesis of various pharmaceuticals due to its versatile reactivity. One of its major applications is as a precursor in the preparation of analgesics and sedatives .
    • Results : The results of this research have shown that this compound can have significant biological activities, making them of interest in the development of new drugs .
  • Synthesis of Complex Molecules

    • Application : In an organic synthesis, 3’-Bromo-3-(4-methylphenyl)propiophenone is a fundamental precursor for the synthesis of complex molecules .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out .
  • Synthesis of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid

    • Application : 3’-Bromo-3-(4-methylphenyl)propiophenone was used in the synthesis of o-, m - and p - isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out .
  • Synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one

    • Application : 3’-Bromo-3-(4-methylphenyl)propiophenone was used in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out .
  • Solvent in Silicone Rubber

    • Application : Derivatives of propiophenone are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds. It is employed as a solvent in silicone rubber .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out .
  • Colorant in Plastics, Paints, and Enamels

    • Application : This compound is used as a colorant in plastics, paints, and enamels .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out .
  • Synthesis of Complex Molecules

    • Application : In an organic synthesis, 4-methylpropiophenone is a fundamental precursor for the synthesis of complex molecules .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out .
  • Synthesis of 4-Methylmethcathinone (4-MMC; Mephedrone)

    • Application : Because 4-methylpropiophenone can be used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), this compound is highly regulated in many countries .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reactions being carried out .

Safety And Hazards

The compound is considered hazardous. It is combustible and causes serious eye irritation . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULVLGKQGGBUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644120
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(4-methylphenyl)propiophenone

CAS RN

898768-69-9
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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